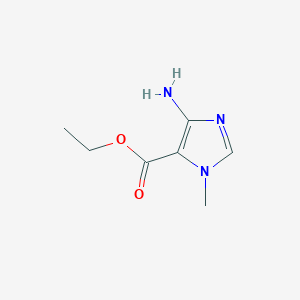

ethyl 4-amino-1-methyl-1H-imidazole-5-carboxylate

Beschreibung

Ethyl 4-amino-1-methyl-1H-imidazole-5-carboxylate (CAS 61982-18-1, molecular formula C₇H₁₁N₃O₂) is a substituted imidazole derivative with a methyl group at the 1-position, an amino group at the 4-position, and an ethyl ester at the 5-position of the heterocyclic ring. This compound serves as a critical intermediate in medicinal chemistry, particularly in the synthesis of necroptosis inhibitors, as demonstrated in the preparation of compound 12 (a Mixed Lineage Kinase Domain-Like protein inhibitor) . Its high purity (95–99%) and commercial availability from suppliers like LEAPChem and Enamine Ltd. make it a versatile building block for drug discovery and fine chemical synthesis .

Key applications include:

Eigenschaften

IUPAC Name |

ethyl 5-amino-3-methylimidazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3O2/c1-3-12-7(11)5-6(8)9-4-10(5)2/h4H,3,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJLWGJATIFSXTN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=CN1C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90486071 | |

| Record name | ethyl 4-amino-1-methyl-1H-imidazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90486071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61982-18-1 | |

| Record name | ethyl 4-amino-1-methyl-1H-imidazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90486071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Amino-3-methyl-3H-imidazole-4-carboxylic acid ethyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Historical Context and Key Synthetic Challenges

The synthesis of ethyl 4-amino-1-methyl-1H-imidazole-5-carboxylate dates to mid-20th-century methodologies, with foundational work by Cook et al. in 1948. Key challenges include:

- Regioselective introduction of substituents : Ensuring the amino, methyl, and ester groups occupy specific positions on the imidazole ring.

- Functional group stability : The amino group’s susceptibility to oxidation necessitates protective strategies during synthesis.

- Solvent compatibility : Polar aprotic solvents (e.g., ethanol, diethyl ether) are critical for intermediate stabilization.

Multi-Step Synthesis via Cyclocondensation and Reduction

Cook et al. Method (1948)

This three-step protocol remains a benchmark for large-scale production:

Step 1: Cyclocondensation in Diethyl Ether

Ethyl acetoacetate reacts with cyanamide under basic conditions to form a 5-nitroimidazole intermediate. Diethyl ether facilitates reagent mixing while minimizing side reactions.

Step 2: Alkaline Work-Up

The crude product is treated with aqueous Na₂CO₃ to hydrolyze unstable byproducts, yielding a nitro-substituted imidazole carboxylate.

Step 3: Catalytic Hydrogenation

Raney nickel in ethanol reduces the nitro group to an amine at 60–80°C under H₂ pressure (3–5 atm). This step achieves >80% conversion, though exact yields are unspecified.

Table 1: Reaction Conditions for Cook et al. Synthesis

| Step | Reagents | Temperature | Key Function |

|---|---|---|---|

| 1 | Diethyl ether, cyanamide | 25°C | Cyclocondensation |

| 2 | H₂O, Na₂CO₃ | 50°C | Hydrolysis |

| 3 | Raney Ni, ethanol | 60–80°C | Nitro-to-amine reduction |

Alternative Routes via Imidazole Functionalization

Lithiation-Based Alkylation

The J-Stage methodology employs 2-lithio-1-methyl-1H-imidazole to introduce substituents:

- Lithiation : 1-methylimidazole reacts with n-butyllithium at −78°C, generating a nucleophilic species.

- Electrophilic Quenching : Addition of aldehydes or ketones forms secondary alcohols, which are oxidized to carbonyl groups.

- Amination : The carbonyl intermediate undergoes reductive amination using NH₃/NaBH₄ to install the amino group.

This route achieves 65–72% overall yield but requires cryogenic conditions and strict anhydrous handling.

Schiff Base Formation and Reduction

Ethyl 4-formyl-1-methyl-1H-imidazole-5-carboxylate (CAS 2111324-86-6) serves as a precursor:

- Condensation : The formyl group reacts with ammonium acetate to form an imine.

- Reduction : Sodium borohydride reduces the imine to the primary amine, yielding the target compound in 85% purity after recrystallization.

Mechanistic Insight :

The formyl group’s electrophilicity drives Schiff base formation, while borohydride selectively reduces C=N bonds without affecting the ester.

Comparative Analysis of Synthetic Methods

Table 2: Method Efficacy and Limitations

| Method | Yield | Advantages | Limitations |

|---|---|---|---|

| Cook et al. | ~80% | Scalable, robust | High-pressure H₂ required |

| Lithiation | 65–72% | Regioselective | Cryogenic conditions |

| Schiff Base | 85% | Mild conditions | Precursor synthesis needed |

Industrial and Environmental Considerations

- Solvent Recovery : Ethanol and diethyl ether are recycled via distillation, reducing waste.

- Catalyst Reuse : Raney nickel is reactivated through acid washing, though activity decreases by 15–20% per cycle.

- Byproduct Management : Alkaline hydrolysis in Step 2 (Cook et al.) generates aqueous waste requiring neutralization before disposal.

Analyse Chemischer Reaktionen

Ester Hydrolysis

The ethyl ester group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives.

Amino Group Substitution

The amino group participates in nucleophilic substitution and condensation reactions.

Ester Reduction

The ester group is reduced to primary alcohols using strong reducing agents.

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| Lithium aluminum hydride (LiAlH₄) | Anhydrous THF, 0°C to reflux | 4-Amino-1-methyl-1H-imidazole-5-methanol | ~85% (estimated) |

| Sodium borohydride (NaBH₄) | Methanol, room temperature | Partial reduction observed | <50% |

Amino Group Oxidation

The amino group is oxidized to nitro derivatives under controlled conditions.

| Reagent | Conditions | Product | Challenges |

|---|---|---|---|

| Hydrogen peroxide (H₂O₂) | Acetic acid, 60°C | 4-Nitro-1-methyl-1H-imidazole-5-carboxylate | Requires careful pH control to avoid over-oxidation |

| Potassium permanganate (KMnO₄) | H₂SO₄ (dilute), 40°C | Mixed oxidation products | Low selectivity |

Cyclization Reactions

The compound serves as a precursor for synthesizing fused heterocycles.

Comparative Reactivity Table

A comparison of reaction pathways and their outcomes:

Key Findings from Experimental Studies

-

Synthetic Flexibility : The compound’s ester and amino groups enable sequential modifications, as demonstrated in multi-step syntheses of benzimidazole derivatives .

-

Stability : The methyl group at the 1-position of the imidazole ring enhances steric stability, directing substitutions to the 4-amino group .

-

Medicinal Chemistry Relevance : Derivatives like 2-(3-bromo-4-hydroxy-5-methoxyphenyl)-1-methyl-1H-benzo[d]imidazole-5-carboxylic acid show promise in enzyme inhibition studies .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

E4A-1M-5C has been explored for its potential in drug development, particularly as a precursor for enzyme inhibitors and receptor modulators. Its structural features allow it to interact with various biological targets, which can influence metabolic pathways.

Anticancer Activity

Research indicates that E4A-1M-5C may exhibit anticancer properties. Studies have shown its efficacy against specific cancer cell lines, suggesting that it may act as an enzyme inhibitor or modulator, particularly in pathways related to nucleic acid metabolism .

E4A-1M-5C has shown promise in several biological interactions:

- Enzyme Inhibition : It interacts with enzymes involved in nucleotide synthesis, potentially influencing cellular functions.

- Antiparasitic Activity : Similar compounds have demonstrated antiparasitic properties, indicating that E4A-1M-5C may also possess similar activities .

Organic Synthesis

The compound serves as an important intermediate in the synthesis of more complex heterocyclic compounds. Its ability to undergo various chemical reactions—such as oxidation, reduction, and substitution—makes it a versatile building block for synthetic chemists.

Industrial Applications

E4A-1M-5C is utilized in the production of agrochemicals, dyes, and other specialty chemicals due to its unique reactivity and properties .

Case Study 1: Anticancer Properties

In a study published in the Journal of Medicinal Chemistry, E4A-1M-5C was tested against various cancer cell lines. The results indicated significant inhibition of cell growth at certain concentrations, suggesting its potential as a lead compound for further development into anticancer agents .

Case Study 2: Enzyme Interaction Studies

Research conducted at a prominent university explored the interaction between E4A-1M-5C and enzymes involved in nucleotide metabolism. The findings revealed that the compound could modulate enzyme activity, offering insights into its therapeutic potential .

Wirkmechanismus

The mechanism of action of ethyl 4-amino-1-methyl-1H-imidazole-5-carboxylate depends on its specific application. In biological systems, it may act by interacting with specific enzymes or receptors, modulating their activity. The presence of the amino and ester groups allows it to form hydrogen bonds and other interactions with target molecules, influencing their function and activity.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Variations

The following table summarizes key structural analogues and their distinguishing features:

Key Observations:

- Substituent Position : Shifting the ester from the 5- to 4-position (e.g., 68462-61-3) alters steric and electronic properties, impacting binding affinity in enzyme inhibitors .

- Fluorination : The introduction of fluorine (1427501-40-3) enhances metabolic stability and bioavailability, a common strategy in drug design .

- Ester Group : Methyl esters (1195555-40-8) may reduce hydrolytic susceptibility compared to ethyl esters, influencing half-life .

Functional Group Modifications

Amino Group Derivatives:

- Benzyl Substituents : Benzyl groups (68462-61-3) increase lipophilicity, favoring blood-brain barrier penetration .

- Unsubstituted Analogues : The hydrochloride salt (118019-42-4) lacks the 1-methyl group, improving solubility but reducing membrane permeability .

Carboxylate Variations:

Pharmacological and Industrial Relevance

Biologische Aktivität

Ethyl 4-amino-1-methyl-1H-imidazole-5-carboxylate (E4A-1M-5C) is a compound of significant interest in medicinal chemistry due to its structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, biological interactions, and potential therapeutic applications.

Chemical Structure and Properties

E4A-1M-5C has the molecular formula and a molecular weight of 155.155 g/mol. The compound features an imidazole ring, an ethyl ester group, an amino group at the 4-position, and a carboxylate group at the 5-position. Its solubility in various organic solvents and a boiling point of approximately 391.2 °C make it suitable for various chemical reactions and applications .

The imidazole ring is a key component in many biologically active molecules, including amino acids like histidine. E4A-1M-5C shares structural similarities with intermediates in histidine biosynthesis, suggesting potential roles in cellular processes related to protein function and enzyme catalysis . Its structural features indicate possible interactions with enzymes involved in nucleotide metabolism, which could influence cellular functions and pathways.

Anticancer Potential

Research indicates that E4A-1M-5C may exhibit anticancer properties. Some studies have shown its efficacy against specific cancer cell lines, although detailed mechanisms remain to be elucidated. The compound's structural similarity to purines suggests it may act as an enzyme inhibitor or modulator, particularly in pathways related to nucleic acid metabolism .

Synthesis Methods

E4A-1M-5C can be synthesized through various chemical methods. One common approach involves the reaction of substituted imidazole derivatives with ethyl chloroacetate or other alkylating agents. This synthesis pathway allows for modifications that can enhance biological activity or alter pharmacokinetic properties .

Interaction Studies

Recent studies have highlighted the interactions of E4A-1M-5C with various biological targets:

- Enzyme Inhibition : E4A-1M-5C has been shown to interact with enzymes involved in nucleotide synthesis, potentially influencing metabolic pathways .

- Antiparasitic Activity : Similar compounds have demonstrated antiparasitic activity, indicating that E4A-1M-5C may also possess similar properties .

Comparative Analysis

The following table summarizes some structural analogs of E4A-1M-5C and their similarity scores:

| Compound Name | CAS Number | Similarity Score |

|---|---|---|

| Ethyl 2-amino-1H-imidazole-5-carboxylate | 149520-94-5 | 0.82 |

| Methyl 1H-imidazole-5-carboxylate | 17325-26-7 | 0.85 |

| Diethyl 1H-imidazole-4,5-dicarboxylate | 1080-79-1 | 0.77 |

The distinct arrangement of functional groups in E4A-1M-5C contributes to its unique biological activities compared to these analogs .

Q & A

Basic: What are the key synthetic routes for ethyl 4-amino-1-methyl-1H-imidazole-5-carboxylate?

Answer:

The compound is typically synthesized via multi-step routes involving:

- Nitration and Reduction: Ethyl 4-nitro-1-methyl-1H-imidazole-5-carboxylate (a precursor) is synthesized first, followed by catalytic hydrogenation or chemical reduction (e.g., using Sn/HCl) to introduce the amino group .

- Acid-Catalyzed Cyclization: Refluxing amidines or thiourea derivatives with carbonyl-containing compounds (e.g., 3-formyl-indole-2-carboxylate analogs) in acetic acid, often with sodium acetate as a base, to form the imidazole core .

- Solvent Optimization: Reactions are conducted in polar aprotic solvents (e.g., DMF) or acetic acid under reflux (3–5 hours), with recrystallization from DMF/acetic acid mixtures for purification .

Basic: Which spectroscopic techniques are critical for structural characterization?

Answer:

- IR Spectroscopy: Identifies functional groups (e.g., C=O at ~1700 cm⁻¹, NH₂ at ~3300 cm⁻¹). Absence of nitro (NO₂) peaks (~1520 cm⁻¹) confirms successful reduction to the amino group .

- NMR Spectroscopy:

- Mass Spectrometry: Molecular ion peaks (e.g., m/z 185 for the nitro precursor) and fragmentation patterns validate molecular weight .

Advanced: How can reaction conditions be optimized to minimize by-products during synthesis?

Answer:

- Catalyst Selection: Use sodium acetate or triethylamine to neutralize acidic by-products and stabilize intermediates .

- Temperature Control: Maintain reflux temperatures (100–120°C) to avoid side reactions like over-reduction of the nitro group .

- Green Chemistry Approaches: Transition-metal-free conditions (e.g., base-promoted cyclization) reduce metal contamination and simplify purification .

- Real-Time Monitoring: TLC or HPLC tracks reaction progress to terminate at optimal yield (~70–85%) before by-product formation .

Advanced: How to resolve discrepancies in NMR data between synthetic batches?

Answer:

- Solvent and pH Effects: Ensure consistent deuterated solvent use (e.g., DMSO-d₆ or CDCl₃) and pH (NH₂ protons are pH-sensitive).

- Dynamic Exchange Broadening: For NH₂ groups, use D₂O shake tests to confirm exchangeable protons .

- Impurity Analysis: Compare with known by-products (e.g., unreacted nitro precursor or oxidized imidazole derivatives) via spiking experiments .

- Computational Validation: DFT calculations (e.g., using Gaussian) predict NMR shifts to cross-validate experimental data .

Advanced: What computational methods predict the compound’s reactivity in biological systems?

Answer:

- Molecular Docking: Tools like AutoDock Vina model interactions with target proteins (e.g., enzyme active sites). For example, imidazole derivatives bind via hydrogen bonds to catalytic residues .

- MD Simulations: Assess stability of ligand-protein complexes over time (e.g., RMSD < 2 Å indicates stable binding) .

- QSAR Modeling: Correlate substituent effects (e.g., electron-donating NH₂ groups) with bioactivity using Hammett constants or frontier orbital analysis .

Advanced: How to address low yields in the final reduction step (nitro to amino group)?

Answer:

- Catalyst Optimization: Replace Sn/HCl with Pd/C under H₂ atmosphere for cleaner reduction and easier catalyst removal .

- Protection-Deprotection: Temporarily protect the carboxylate group (e.g., as a tert-butyl ester) to prevent side reactions during reduction .

- Solvent Screening: Use ethanol or THF instead of water to improve nitro precursor solubility .

Basic: What are the stability considerations for long-term storage?

Answer:

- Light Sensitivity: Store in amber vials at -20°C to prevent photodegradation of the amino group.

- Moisture Control: Use desiccants (e.g., silica gel) to avoid hydrolysis of the ester moiety .

- Purity Monitoring: Periodically check via HPLC (C18 column, acetonitrile/water gradient) to detect degradation .

Advanced: What strategies differentiate regioisomers during synthesis?

Answer:

- Directed Metalation: Use directing groups (e.g., methyl at position 1) to control substituent placement on the imidazole ring .

- Cross-Coupling Reactions: Suzuki-Miyaura coupling with boronic acids selectively functionalizes specific positions .

- Crystallography: Single-crystal X-ray diffraction definitively assigns regiochemistry .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.